molecular formula C10H23N B1608812 N-METHYL N-NONYLAMINE CAS No. 39093-27-1

N-METHYL N-NONYLAMINE

Cat. No.: B1608812
CAS No.: 39093-27-1
M. Wt: 157.3 g/mol
InChI Key: OZIXTIPURXIEMB-UHFFFAOYSA-N
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Description

N-Methyl N-Nonylamine is an organic compound with the molecular formula C10H23N. It is a tertiary amine, characterized by a nitrogen atom bonded to a methyl group and a nonyl group. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl N-Nonylamine can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds to amines, followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) . Another common method is the reaction of halogenoalkanes with ammonia in ethanol, which produces a mixture of amines and their salts .

Industrial Production Methods

In industrial settings, this compound is typically produced through the direct reductive N-methylation of nitro compounds. This method is preferred due to its cost-effectiveness and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

N-Methyl N-Nonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methyl N-Nonylamine involves its interaction with various molecular targets and pathways. The compound can undergo metabolic N-dealkylation and N-oxidation, which play a role in its pharmacological activity. These metabolic reactions can lead to the formation of active metabolites that interact with specific receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl N-Propylamine
  • N-Methyl N-Butylamine
  • N-Methyl N-Octylamine

Uniqueness

N-Methyl N-Nonylamine is unique due to its longer nonyl chain, which imparts distinct physicochemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N-methylnonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10-11-2/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXTIPURXIEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405023
Record name methylnonylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39093-27-1
Record name methylnonylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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